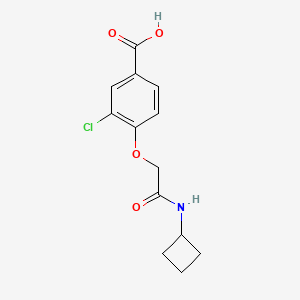

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid

Description

Properties

IUPAC Name |

3-chloro-4-[2-(cyclobutylamino)-2-oxoethoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4/c14-10-6-8(13(17)18)4-5-11(10)19-7-12(16)15-9-2-1-3-9/h4-6,9H,1-3,7H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMVGJQYSDFDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration and Reduction: The benzoic acid derivative undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.

Chlorination: The amino group is then chlorinated to introduce the chloro substituent.

Ethoxylation: The ethoxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid exhibit promising anticancer properties. Research has shown that derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated the effectiveness of benzoic acid derivatives in targeting the PI3K/Akt pathway, which is crucial for cancer cell survival .

2. Anti-inflammatory Effects

The compound's structural similarities to known anti-inflammatory agents suggest potential therapeutic applications in treating inflammatory diseases. In vitro studies have shown that certain benzoic acid derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .

3. Antimicrobial Properties

Research into the antimicrobial properties of benzoic acid derivatives has revealed their effectiveness against various bacterial strains. The presence of the chloro group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

1. Pesticide Development

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid has been explored for its potential as a pesticide. Its structural characteristics allow it to interact with biological targets in pests, disrupting their growth and reproduction. Studies have indicated that similar compounds exhibit effective insecticidal activity against common agricultural pests .

2. Herbicide Formulations

The compound is also being investigated for use in herbicide formulations due to its ability to inhibit specific metabolic pathways in plants. Research has shown that benzoic acid derivatives can selectively target weed species without harming crops, making them valuable in integrated pest management strategies .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid, a comparative analysis with structurally related benzoic acid derivatives is presented below.

Structural Analogues

2.1.1. 4-Amino-3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (Compound 5m, )

- Substituents: A tert-butoxy group replaces the cyclobutylamino moiety.

- Synthesis : Prepared via hydrogenation of a nitro precursor using Pd/C, highlighting a pathway applicable to nitro-to-amine conversions in benzoic acid derivatives .

- Key Data :

2.1.2. 4-(2-(Furan-2-yl)-2-oxoethoxy)benzoic Acid ()

- Substituents: A furan-2-yl group replaces the cyclobutylamino moiety.

- Comparison: The furan derivative may exhibit stronger intermolecular interactions in the solid state, whereas the cyclobutylamino group could confer greater conformational strain and unique hydrogen-bonding patterns.

2.1.3. 3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic Acid ()

- Substituents: Methoxy groups at the 3-position and a 2-methoxyphenylamino group in the oxoethoxy side chain.

- Key Data: Hydrogen Bonding: 2 H-bond donors and 7 acceptors, enabling complex supramolecular architectures. Flexibility: 8 rotatable bonds, suggesting higher conformational flexibility than the cyclobutylamino analogue .

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Hydrogen Bonding (Donor/Acceptor) | Rotatable Bonds |

|---|---|---|---|---|

| 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid | ~298.7* | -COOH, -Cl, -CONHCyclobutyl | 2 / 6 | 6 |

| 4-Amino-3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (5m) | 297.27 | -COOH, -NH₂, -COOtBu | 3 / 7 | 5 |

| 3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid | 361.3 | -COOH, -OCH₃, -CONHAr | 2 / 7 | 8 |

*Calculated based on structural formula.

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding : Similar to the oxamide derivative in , the title compound likely forms O–H⋯O and N–H⋯O bonds, stabilizing crystal lattices.

- IR Spectroscopy : A carbonyl stretch near 1695 cm⁻¹ (amide) and 1740 cm⁻¹ (ester) in Compound 5m () contrasts with the carboxylic acid stretch (~1680–1700 cm⁻¹) in the title compound.

Biological Activity

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (CAS Number: 2749705-57-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

The molecular formula of 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid is C13H14ClNO4, with a molecular weight of 283.71 g/mol. Its structural characteristics include:

- Chlorine atom at the para position relative to the carboxylic acid group.

- Cyclobutylamino moiety, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 2749705-57-3 |

| Molecular Formula | C13H14ClNO4 |

| Molecular Weight | 283.71 g/mol |

| Structure | Structure |

Biological Activity

Research indicates that compounds similar to 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid exhibit a range of biological activities:

- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives can reduce inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Certain analogs have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

Case Studies and Research Findings

- Study on Related Compounds : A study published in PubMed explored the activity of benzoic acid derivatives against mineralocorticoid receptors, highlighting their potential in treating conditions like hypertension. Although this study did not focus on our compound directly, it provides insight into the class's pharmacological potential .

- Analogs with Similar Structures : Research on structurally similar compounds has demonstrated significant activity against various cancer cell lines, suggesting that modifications to the benzoic acid structure can enhance cytotoxicity .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds have revealed favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Q & A

Q. What are the standard methods for synthesizing 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Esterification : React 3-chloro-4-hydroxybenzoic acid with a bromoacetylating agent (e.g., bromoacetyl bromide) to introduce the oxoethoxy group.

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC or DCC) to couple the intermediate with cyclobutylamine under inert conditions (N₂ atmosphere) to form the cyclobutylamino-oxoethoxy moiety .

Purification : Crystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is employed to isolate the final product.

Key analytical validation: Monitor reaction progress via TLC and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and which software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation in solvents like methanol or acetonitrile to obtain high-quality crystals.

Data Collection : Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Refinement : Use SHELXL (for small molecules) or SHELXS (for phase determination) to refine the structure. These programs are robust for handling disordered atoms and hydrogen bonding networks .

Note: Validate the structure using the R-factor (<5%) and check for residual electron density anomalies.

Advanced Research Questions

Q. How to resolve contradictory data between computational modeling and experimental crystallographic results?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., solvent interactions or conformational flexibility). Mitigation strategies:

DFT Optimization : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate unresolved disorder.

Hirshfeld Surface Analysis : Use tools like CrystalExplorer to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that computational models might overlook .

Variable-Temperature XRD : Collect data at multiple temperatures to identify thermally induced structural changes .

Q. What strategies optimize the coupling reaction yield when introducing the cyclobutylamino group?

- Methodological Answer : Low yields (<50%) in amide coupling often stem from steric hindrance or poor nucleophilicity of cyclobutylamine. Solutions:

Activation Reagents : Replace standard carbodiimides with HATU or PyBOP, which enhance reactivity in sterically crowded environments.

Microwave-Assisted Synthesis : Apply controlled microwave heating (e.g., 80°C, 30 min) to accelerate kinetics and improve conversion .

In Situ Monitoring : Use inline FTIR or F NMR (if fluorinated reagents are used) to track reaction progress and adjust conditions dynamically.

Q. How to evaluate the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Use in vitro microsomal assays :

Liver Microsomes : Incubate the compound with human or rodent liver microsomes (1 mg/mL protein) and NADPH cofactor at 37°C.

LC-MS/MS Analysis : Quantify parent compound depletion over time. A half-life (t₁/₂) <30 min suggests rapid metabolism.

Metabolite Identification : Perform HRMS/MS to identify hydroxylation or dechlorination products, common for benzoic acid derivatives .

Q. What safety protocols are critical when handling this compound due to its reactive groups?

- Methodological Answer : The chlorinated benzoic acid core and cyclobutylamide moiety pose risks:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling (P233, P240) .

Spill Management : Absorb spills with vermiculite and dispose as hazardous waste (P501). Avoid water contact to prevent exothermic reactions (P223) .

Emergency Response : For skin contact, rinse immediately with 10% polyethylene glycol solution (P305+P351+P338) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.